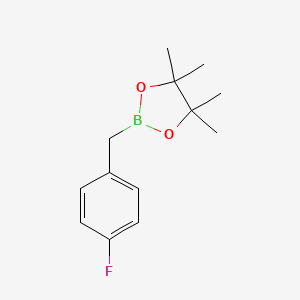

2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(4-fluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BFO2/c1-12(2)13(3,4)17-14(16-12)9-10-5-7-11(15)8-6-10/h5-8H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLTRQJNDILQGNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80454345 | |

| Record name | 2-[(4-Fluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243145-83-7 | |

| Record name | 2-[(4-Fluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(4-fluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS Number: 243145-83-7

Introduction

2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 4-fluorobenzylboronic acid pinacol ester, is a key organoboron intermediate with significant applications in organic synthesis and medicinal chemistry. Its structure, featuring a fluorinated benzyl group attached to a pinacol-protected boronic acid, makes it a versatile reagent for the construction of complex molecular architectures. The pinacol ester group enhances the stability and handling of the boronic acid, making it less prone to dehydration and other side reactions compared to the free boronic acid.

This technical guide provides an in-depth overview of this compound, including its physicochemical properties, detailed synthetic protocols, and its application in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and professionals in the fields of drug development and fine chemical synthesis.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound.

Table 1: Chemical Identifiers and Properties

| Property | Value |

| CAS Number | 243145-83-7 |

| Molecular Formula | C₁₃H₁₈BFO₂ |

| Molecular Weight | 236.09 g/mol |

| Appearance | Colorless liquid |

| Synonyms | 4-Fluorobenzylboronic acid pinacol ester, 2-((4-Fluorophenyl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Table 2: Spectroscopic Data

| Type | Data |

| ¹H NMR (400MHz, CDCl₃) | δ 7.14-7.10 (m, 2H), 6.95-6.87 (m, 2H), 2.25 (s, 2H), 1.23 (s, 12H)[1] |

| ¹³C NMR (100MHz, CDCl₃) | δ 160.8 (d, J=241.9Hz), 134.1 (d, J=3.1Hz), 130.2 (d, J=7.6Hz), 114.9 (d, J=21.2Hz), 83.5, 24.7[1] |

Synthesis of this compound

Two primary synthetic routes for the preparation of this compound are detailed below.

Synthesis from 4-Fluorophenylboronic Acid

This method involves the reaction of 4-fluorophenylboronic acid with trimethylsilyldiazomethane followed by the addition of pinacol.[1]

Experimental Protocol:

-

To a 10 mL reaction vial equipped with a magnetic stir bar, add 56 mg (0.4 mmol) of 4-fluorophenylboronic acid.

-

Add 1 mL of 1,4-dioxane and 0.4 mL (0.8 mmol) of a 2M solution of trimethylsilyldiazomethane in hexanes to the vial.

-

Heat the reaction mixture to 50°C and stir for 1 hour.

-

To the mixture, add 94 mg (0.8 mmol) of pinacol, 0.4 mL of a 1M solution of tetrabutylammonium fluoride in tetrahydrofuran, and 200 µL of water.

-

Continue to heat and stir the reaction mixture at 50°C for an additional hour.

-

After the reaction is complete, remove the organic solvent using a rotary evaporator.

-

Purify the crude product by column chromatography to yield this compound as a colorless liquid (Yield: 77%).[1]

Caption: Synthesis of this compound from 4-Fluorophenylboronic Acid.

Iron-Catalyzed Boronic Esterification

This alternative method utilizes an iron catalyst to promote the reaction between p-fluorobenzyl chloride and pinacol borane in the presence of magnesium.[1]

Experimental Protocol:

-

Under an argon atmosphere, add the catalyst Fe(acac)₃ (3.5 mg, 0.010 mmol, 2 mol%), pinacol borane (127.0 mg, 0.5 mmol), magnesium turnings (16.8 mg, 0.7 mmol), and 1 mL of tetrahydrofuran to a reaction vessel at 0°C.

-

Add p-fluorobenzyl chloride (162 µL, 1.35 mmol) to the reaction mixture.

-

Allow the reaction to proceed for 3 hours.

-

Quench the reaction by adding water.

-

Extract the product with ethyl acetate.

-

The yield is determined by gas chromatography to be 93%.[1]

Caption: Iron-Catalyzed Synthesis of this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds between the 4-fluorobenzyl moiety and various aryl or vinyl halides/triflates. This reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the construction of biaryl and related structures.

General Experimental Protocol (Representative):

While a specific protocol using this compound was not found in the literature search, a general and robust procedure is provided below. This can be adapted for specific substrates.

-

In a reaction tube, combine the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv).

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

-

Seal the reaction tube and heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) at a temperature ranging from 80 to 110°C for 3 to 24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to obtain the desired cross-coupled product.

References

Technical Guide: Physical Properties of 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. It includes a summary of quantitative data, detailed experimental protocols for the determination of key physical properties, and a visualization of a key reaction pathway where this compound is utilized.

Core Physical Properties

This compound, a member of the pinacol boronate ester family, is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its physical characteristics are crucial for its handling, storage, and application in synthetic protocols.

Data Presentation

The available quantitative physical and chemical data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 243145-83-7 | [1][2] |

| Molecular Formula | C₁₃H₁₈BFO₂ | [1][3] |

| Molecular Weight | 236.09 g/mol | [3] |

| Physical State | Liquid (at room temperature) | [1] |

| Boiling Point | 275 °C | [4] |

| Flash Point | 120 °C | [4] |

| Purity | Typically ≥95% | [1][3] |

Experimental Protocols

Detailed experimental methodologies for determining the key physical properties of liquid organic compounds like this compound are provided below. These represent standard laboratory procedures.

Determination of Boiling Point (Capillary Method)

This method is suitable for determining the boiling point of small quantities of a liquid.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. At this temperature, a continuous stream of bubbles will emerge from a capillary tube immersed in the liquid.

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., aluminum block)

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or hot plate)

-

Sample of this compound

Procedure:

-

A small amount of the liquid sample is placed into the fusion tube.[1][5]

-

A capillary tube, sealed at one end, is placed into the fusion tube with the open end submerged in the liquid.[1][5]

-

The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

-

The assembly is placed in a Thiele tube containing a high-boiling liquid (e.g., mineral oil) or in an aluminum heating block.[5]

-

The apparatus is heated slowly and uniformly.[5]

-

As the temperature rises, air trapped in the capillary tube will slowly escape.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is recorded as the boiling point.[5]

Determination of Density (Pycnometer or Graduated Cylinder Method)

This protocol outlines the determination of the density of a liquid sample.

Principle: Density is defined as the mass of a substance per unit volume.

Apparatus:

-

Pycnometer or a graduated cylinder

-

Analytical balance

-

Thermometer

-

Sample of this compound

Procedure:

-

The mass of a clean, dry pycnometer or a 10 mL graduated cylinder is accurately measured using an analytical balance.[6][7]

-

A known volume of the liquid sample is added to the pycnometer or graduated cylinder. The volume is recorded precisely.[6][7]

-

The mass of the pycnometer or graduated cylinder containing the liquid is measured.[6][7]

-

The temperature of the liquid is recorded.[6]

-

The density is calculated using the formula: Density = Mass / Volume.[8]

Determination of Solubility

This procedure is used to qualitatively assess the solubility of an organic compound in various solvents.

Principle: The "like dissolves like" principle generally applies, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.

Apparatus:

-

Small test tubes

-

Graduated pipettes or droppers

-

A range of solvents (e.g., water, ethanol, acetone, diethyl ether, hexane)

-

Sample of this compound

Procedure:

-

Approximately 0.1 mL of the liquid sample is placed in a small test tube.

-

About 2 mL of a chosen solvent is added to the test tube.[9]

-

The mixture is shaken vigorously for 10-20 seconds.[10]

-

The mixture is observed to determine if the sample has dissolved completely (miscible), is partially soluble, or is insoluble (immiscible, forming two layers).[10]

-

This process is repeated with a range of solvents of varying polarities to establish a solubility profile.

Application in Suzuki-Miyaura Coupling

This compound is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. The reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate.

Catalytic Cycle of Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction is depicted below.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. byjus.com [byjus.com]

- 2. vernier.com [vernier.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. homesciencetools.com [homesciencetools.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.ws [chem.ws]

An In-depth Technical Guide to the Synthesis of 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(4-fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications.[1] This document details established synthetic protocols, presents quantitative data in a structured format, and offers insights into the practical aspects of the synthesis and purification of this versatile reagent.

Introduction

This compound, also known as 4-fluorobenzylboronic acid pinacol ester, is a valuable synthetic intermediate. Its utility is most prominent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.[1] The presence of the fluorobenzyl group makes it a desirable precursor for the synthesis of a wide range of biologically active compounds and functional materials.

Synthetic Methodologies

Two primary methods for the synthesis of this compound are detailed below. Each method offers distinct advantages and is suited for different laboratory settings and starting material availability.

This method involves the homologation of 4-fluorophenylboronic acid using trimethylsilyldiazomethane, followed by esterification with pinacol.

Experimental Protocol:

-

To a 10 mL reaction vial equipped with a magnetic stir bar, add 4-fluorophenylboronic acid (56 mg, 0.4 mmol).[1]

-

Add 1,4-dioxane (1 mL) and a 2M solution of trimethylsilyldiazomethane in hexane (0.4 mL, 0.8 mmol).[1]

-

Heat the reaction mixture to 50°C and stir for 1 hour.[1]

-

To the reaction mixture, add pinacol (94 mg, 0.8 mmol), a 1M solution of tetrabutylammonium fluoride in tetrahydrofuran (0.4 mL), and water (200 μL).[1]

-

Continue to heat and stir the mixture at 50°C for an additional hour.[1]

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Remove the organic solvents using a rotary evaporator.[1]

-

The crude product is then purified by column chromatography to yield the final product as a colorless liquid.[1]

Logical Relationship for Method 1

References

An In-Depth Technical Guide to the NMR Data Interpretation of 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) data for 2-(4-fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This compound is a valuable reagent in organic synthesis, particularly in cross-coupling reactions. A thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and mechanistic studies. This document presents a detailed interpretation of its ¹H and ¹³C NMR spectra, along with a discussion of the expected characteristics of its ¹¹B and ¹⁹F NMR spectra. Detailed experimental protocols for its synthesis and general NMR analysis are also provided.

Chemical Structure and NMR Assignment

The structure of this compound, a pinacol boronate ester, is presented below. The numbering of the atoms is provided for clarity in the subsequent NMR data interpretation.

In-Depth Technical Guide: Stability and Storage of 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Understanding the stability profile of this boronic acid pinacol ester is critical for ensuring its quality, reactivity, and the reproducibility of experimental results.

Core Concepts: Inherent Instability of Boronic Acid Pinacol Esters

This compound, like other boronic acid pinacol esters, is susceptible to degradation, primarily through hydrolysis. This process involves the cleavage of the boronic ester bond by water to yield the corresponding 4-fluorobenzylboronic acid and pinacol. This degradation can be influenced by several factors, including the presence of moisture, temperature, and pH.

The stability of boronic esters is a crucial consideration, as the presence of the corresponding boronic acid can impact reaction stoichiometry and potentially lead to the formation of impurities. The pinacol protecting group generally confers greater stability compared to the free boronic acid, making these esters easier to handle and store. However, they are not completely inert and require appropriate storage and handling to maintain their integrity.

Primary Degradation Pathway

The principal degradation route for this compound is hydrolysis. This reaction is often catalyzed by acidic or basic conditions.

Caption: Primary hydrolytic degradation pathway.

Factors Influencing Stability

Several environmental factors can accelerate the degradation of this compound. A summary of these factors and their impact is provided in the table below.

| Factor | Impact on Stability | Recommended Mitigation |

| Moisture/Humidity | High humidity accelerates hydrolysis. | Store in a tightly sealed container in a dry environment, such as a desiccator or under an inert atmosphere (e.g., argon or nitrogen). |

| Temperature | Elevated temperatures can increase the rate of degradation. | Store at recommended low temperatures. Avoid repeated freeze-thaw cycles if stored frozen. |

| pH | Both acidic and basic conditions can catalyze hydrolysis. | Avoid exposure to acidic or basic solutions during storage and handling, unless required for a specific reaction. |

| Light | While not the primary degradation pathway, prolonged exposure to UV light can potentially lead to other forms of degradation. | Store in an opaque or amber container to protect from light. |

Recommended Storage Conditions

To ensure the long-term stability and efficacy of this compound, the following storage conditions are recommended based on information from various chemical suppliers and general knowledge of boronic acid pinacol esters.

| Parameter | Recommended Condition |

| Temperature | -20°C for long-term storage. 2-8°C for short-term storage. |

| Atmosphere | Inert atmosphere (Argon or Nitrogen). |

| Container | Tightly sealed, opaque or amber glass vial. |

| Environment | Dry, well-ventilated area. |

Experimental Protocols for Stability Assessment

Protocol 1: Monitoring Hydrolytic Stability by ¹H NMR Spectroscopy

This method allows for the direct observation and quantification of the hydrolysis product, 4-fluorobenzylboronic acid, and pinacol over time.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a deuterated aprotic solvent (e.g., DMSO-d₆ or CDCl₃) at a known concentration.

-

Initiation of Hydrolysis: Add a controlled amount of D₂O to the NMR tube to initiate hydrolysis. The amount of D₂O can be varied to study the effect of water concentration.

-

NMR Analysis: Acquire ¹H NMR spectra at regular time intervals (e.g., t=0, 1h, 2h, 4h, 8h, 24h).

-

Data Analysis: Integrate the characteristic signals of the starting material and the hydrolysis products. The percentage of hydrolysis can be calculated by comparing the integration of the product signals to the initial integration of the starting material.

Caption: Workflow for NMR-based hydrolytic stability monitoring.

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the intact boronic ester from its degradation products.

Methodology:

-

Column Selection: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typical. The pH of the aqueous phase should be carefully controlled to minimize on-column hydrolysis.

-

Sample Preparation: Dissolve the compound in a suitable aprotic solvent (e.g., acetonitrile) to minimize hydrolysis prior to injection.

-

Forced Degradation Study: To validate the stability-indicating nature of the method, subject the compound to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

-

Acidic: 0.1 M HCl at 60°C for 24 hours.

-

Basic: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: 80°C for 48 hours.

-

Photolytic: Exposure to UV light (e.g., 254 nm) for 24 hours.

-

-

Analysis: Analyze the stressed samples using the developed HPLC method to ensure that the degradation products are well-resolved from the parent compound.

Caption: Logical workflow for developing a stability-indicating HPLC method.

Summary of Expected Stability Profile

Although specific quantitative data is not available, a qualitative summary of the expected stability of this compound under different conditions is presented below.

| Condition | Expected Stability | Primary Degradant |

| Long-term storage (-20°C, dry, inert atm.) | High | Minimal to no degradation |

| Short-term storage (2-8°C, dry, inert atm.) | Good | Minimal hydrolysis |

| Ambient temperature (20-25°C, exposure to air) | Moderate to Low | Hydrolysis to 4-fluorobenzylboronic acid |

| Aqueous solution (neutral pH) | Low | Rapid hydrolysis |

| Acidic solution (e.g., pH 2) | Very Low | Accelerated hydrolysis |

| Basic solution (e.g., pH 10) | Very Low | Accelerated hydrolysis |

Conclusion

The stability of this compound is a critical parameter that requires careful management. The primary mode of degradation is hydrolysis, which is significantly influenced by moisture, temperature, and pH. By adhering to the recommended storage and handling conditions outlined in this guide, researchers, scientists, and drug development professionals can ensure the integrity and reactivity of this important synthetic building block, leading to more reliable and reproducible outcomes in their work. For critical applications, it is highly recommended to perform in-house stability assessments using the methodologies described herein.

Commercial Availability and Technical Guide for 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a versatile organoboron compound of significant interest in organic synthesis and medicinal chemistry. As a stable, solid pinacol ester of 4-fluorobenzylboronic acid, it serves as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[1] The presence of the fluorine atom on the benzyl group can impart unique electronic properties to the target molecules, making this reagent particularly valuable in the development of novel pharmaceuticals and functional materials. While direct commercial listings for the 4-fluoro isomer can be limited, its synthesis is readily achievable from commercially available starting materials. This guide provides a comprehensive overview of its technical data, a detailed synthesis protocol, and its application in Suzuki-Miyaura cross-coupling.

Commercial Availability

Direct, large-scale commercial availability of this compound can be limited to specialized chemical suppliers. Researchers are advised to inquire with custom synthesis providers. However, the parent compound, 2-Benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is widely available from major chemical suppliers, and its synthesis is well-established, providing a reliable route to the desired 4-fluoro analog.

Technical Data

Specific experimental data for this compound is not widely published. The following table provides data for the parent compound, 2-Benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 87100-28-5), which serves as a reasonable approximation for the physical properties of the 4-fluoro analog.[2][3][4][5]

| Property | Value |

| CAS Number | 87100-28-5 (for parent compound) |

| Molecular Formula | C₁₃H₁₈BFO₂ |

| Molecular Weight | 236.09 g/mol |

| Appearance | Expected to be a colorless to light yellow liquid or low-melting solid |

| Boiling Point | ~65 °C @ 0.15 mmHg (for parent compound)[5] |

| Density | ~0.980 g/mL at 25 °C (for parent compound)[4] |

| Refractive Index | n20/D ~1.490 (for parent compound)[4] |

| Solubility | Insoluble in water[4]; Soluble in common organic solvents (e.g., THF, dioxane, toluene, DMF) |

| Storage | Store in a cool, dry place under an inert atmosphere. Freezer storage (-20°C) is recommended.[5] |

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of benzylboronic acid pinacol esters from the corresponding benzyl halide.

Reaction Scheme:

Materials:

-

4-Fluorobenzyl bromide

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Toluene (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Reaction vessel (e.g., Schlenk flask)

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

Procedure:

-

To an oven-dried reaction vessel containing a magnetic stir bar, add 4-fluorobenzyl bromide (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (3.0 equiv).

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add anhydrous toluene via syringe to dissolve the reagents.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualization of the Synthesis Workflow:

Caption: Synthesis of the target compound.

Suzuki-Miyaura Cross-Coupling with Aryl Halides

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide.[1]

Reaction Scheme:

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or aryl chloride)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Phosphine ligand (e.g., SPhos, XPhos)

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., dioxane, toluene, THF)

-

Water (degassed)

-

Reaction vessel (e.g., Schlenk flask or microwave vial)

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a reaction vessel, combine this compound (1.2 equiv), the aryl halide (1.0 equiv), the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (2-3 equiv).

-

Evacuate and backfill the vessel with an inert atmosphere.

-

Add the degassed solvent and degassed water (if required by the specific conditions) via syringe.

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the reaction is complete as monitored by TLC or GC-MS.

-

Cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the residue by column chromatography to obtain the desired diarylmethane product.

Visualization of the Suzuki-Miyaura Catalytic Cycle:

Caption: The catalytic cycle of the reaction.

Conclusion

This compound is a valuable synthetic intermediate for the construction of fluorinated diarylmethane structures, which are of high interest in pharmaceutical and materials science research. While its direct commercial availability may require sourcing from specialized suppliers, its synthesis is straightforward. The provided protocols for its preparation and subsequent use in Suzuki-Miyaura cross-coupling reactions offer a reliable foundation for its application in the laboratory. The stability and reactivity of this pinacol boronate ester make it a practical and efficient reagent for the introduction of the 4-fluorobenzyl moiety.

References

Solubility of 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Qualitative Solubility Profile

Pinacol boronate esters, such as the title compound, generally exhibit improved solubility in organic solvents compared to their corresponding boronic acids.[1][2] This enhanced solubility is attributed to the presence of the bulky, lipophilic pinacol group, which reduces the polarity and crystalline lattice energy of the molecule. Based on the general solubility trends of similar arylboronic acid pinacol esters, a qualitative solubility profile for 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be inferred.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Halogenated | Dichloromethane, Chloroform | High | Nonpolar to moderately polar solvents capable of dissolving a wide range of organic compounds. Aryl pinacol boronic esters often show very good solubility in chloroform.[1][2] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF), Dioxane | High to Moderate | Ethers are effective solvents for many organic compounds due to their ability to solvate both nonpolar and moderately polar solutes. Phenylboronic acid pinacol ester has demonstrated good solubility in dipropyl ether.[2] |

| Ketones | Acetone, 3-Pentanone | High to Moderate | Ketones are polar aprotic solvents that can effectively dissolve a variety of organic molecules. Phenylboronic acid pinacol ester is soluble in acetone and 3-pentanone.[2] |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderate | The aromatic ring of the solvent can interact with the aromatic ring of the solute, promoting dissolution. |

| Aliphatic Hydrocarbons | Hexane, Heptane, Methylcyclohexane | Low | These nonpolar solvents are generally poor at dissolving more functionalized organic molecules. Pinacol esters of phenylboronic acid exhibit low solubility in hydrocarbons.[1][2] |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These highly polar solvents are capable of dissolving a broad spectrum of organic compounds. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | The polarity of alcohols allows for the dissolution of many organic compounds, although the potential for transesterification or hydrolysis should be considered under certain conditions. |

Experimental Protocol for Solubility Determination: The Dynamic Method

For precise and quantitative solubility data, the dynamic method is a widely employed and reliable technique.[1][2][3] This method involves monitoring the temperature at which a solid solute dissolves in a solvent at a known concentration.

Objective

To determine the solubility of this compound in a selected organic solvent as a function of temperature.

Materials and Apparatus

-

This compound (high purity)

-

Selected organic solvent (high purity, anhydrous)

-

Jacketed glass vessel

-

Magnetic stirrer and stir bar

-

Calibrated digital thermometer or temperature probe

-

Heating/cooling circulator with precise temperature control

-

Light source (e.g., laser diode)

-

Luminance probe or photodetector

-

Analytical balance

Procedure

-

Sample Preparation:

-

Accurately weigh a specific mass of this compound and the chosen organic solvent into the jacketed glass vessel. This creates a mixture with a precisely known mole fraction.

-

-

Equilibration and Heating:

-

Place the vessel in the heating/cooling circulator and begin vigorous stirring with the magnetic stir bar to ensure a uniform suspension.

-

Start heating the mixture at a slow, constant rate (e.g., 0.1-0.5 °C/min) to approximate thermal equilibrium.

-

-

Turbidity Measurement:

-

Determination of Dissolution Temperature:

-

The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the solubility temperature for that specific composition. This point is identified by a sharp increase in the measured light intensity.

-

-

Data Collection and Analysis:

-

Repeat the procedure for several different compositions (mole fractions) of the solute and solvent.

-

Plot the dissolution temperatures against the corresponding mole fractions to construct a solubility curve. This curve represents the quantitative solubility of the compound in the chosen solvent over a range of temperatures.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of this compound using the dynamic method.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with various aryl halides. This protocol is designed to be a robust starting point for the synthesis of 4-fluorobenzyl-substituted biaryl compounds, which are of significant interest in medicinal chemistry and materials science due to the favorable properties conferred by the fluorine atom.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] The use of boronic acid pinacol esters, such as this compound, offers advantages in terms of stability, ease of handling, and purification compared to free boronic acids.[3] This protocol outlines the key parameters, reagents, and steps for the successful coupling of this specific benzylboronic ester with a range of aryl halides to generate substituted diarylmethane derivatives.

Data Presentation: Reaction Parameter Optimization

The successful execution of the Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. The following table summarizes typical reaction conditions and expected yields for the coupling of this compound with various aryl halides. These conditions can serve as a starting point for optimization.

| Aryl Halide (Ar-X) | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 12-18 | 85-95 |

| 4-Chlorotoluene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 110 | 18-24 | 70-85 |

| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O (3:1) | 80 | 12 | 80-90 |

| 2-Bromopyridine | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | Dioxane | 100 | 16 | 75-90 |

| 1-Iodonaphthalene | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₂CO₃ (2) | THF/H₂O (10:1) | 65 | 24 | 88-97 |

Experimental Protocols

This section provides a detailed, step-by-step procedure for a representative Suzuki-Miyaura coupling reaction between this compound and an aryl bromide.

Materials:

-

This compound (1.0 equiv)

-

Aryl bromide (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

SPhos (0.04 equiv)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

Toluene (anhydrous, degassed)

-

Water (degassed)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating block/oil bath

-

Inert atmosphere (Nitrogen or Argon)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a Schlenk flask or a sealed reaction vial under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), the aryl bromide (1.2 equiv), palladium(II) acetate (0.02 equiv), SPhos (0.04 equiv), and potassium phosphate (2.0 equiv).

-

Solvent Addition: Add degassed toluene and degassed water (typically in a 5:1 to 10:1 ratio, ensuring the total solvent volume provides a substrate concentration of 0.1-0.5 M).

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure diarylmethane product.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Experimental Workflow

Caption: A flowchart illustrating the key steps of the Suzuki coupling protocol.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

Caption: A diagram of the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

References

- 1. mdpi-res.com [mdpi-res.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 4. old.rrjournals.com [old.rrjournals.com]

- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Applications of 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Cross-Coupling Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 4-fluorobenzylboronic acid pinacol ester, is a key building block in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its utility lies in the ability to introduce the 4-fluorobenzyl moiety into a wide range of organic molecules. This structural motif is of significant interest in medicinal chemistry and materials science due to the influence of the fluorine atom on pharmacokinetic and physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki-Miyaura cross-coupling reactions, a powerful and versatile method for the formation of carbon-carbon bonds.

Core Applications

The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a C(sp²)-C(sp³) bond, linking the 4-fluorobenzyl group to various aromatic and heteroaromatic systems. The resulting diarylmethane structures are prevalent in a variety of biologically active compounds and functional materials.

Key advantages of using the pinacol ester form include:

-

Enhanced Stability: Compared to the corresponding boronic acid, the pinacol ester is more stable to air and moisture, facilitating easier handling, purification, and storage.

-

Controlled Reactivity: The pinacol ester often provides more controlled and reproducible results in cross-coupling reactions.

-

High Functional Group Tolerance: The mild conditions of the Suzuki-Miyaura reaction allow for the coupling of substrates with a wide variety of functional groups.

Experimental Protocols

The following protocols are representative examples of Suzuki-Miyaura cross-coupling reactions using this compound. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol outlines a general method for the coupling of this compound with various aryl bromides.

Reaction Scheme:

Materials:

-

This compound

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system like XPhos Pd G3)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Degassed water (if using an aqueous base solution)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies

Procedure:

-

To a dry reaction vessel (e.g., a Schlenk flask or a microwave vial) equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

-

Add the palladium catalyst (typically 1-5 mol%).

-

Seal the vessel and evacuate and backfill with an inert gas three times.

-

Add the anhydrous solvent (and degassed water if applicable) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Coupling with Heteroaryl Chlorides

This protocol is adapted for the coupling with often less reactive heteroaryl chlorides, which may require a more active catalyst system.

Materials:

-

Same as Protocol 1, with a heteroaryl chloride as the electrophile.

-

A more active palladium pre-catalyst system is recommended (e.g., a Buchwald pre-catalyst with a biarylphosphine ligand like SPhos or XPhos).

Procedure:

-

Follow steps 1-4 of Protocol 1, using the heteroaryl chloride as the substrate and a highly active palladium catalyst system.

-

The reaction temperature and time may need to be adjusted. Higher temperatures and longer reaction times are sometimes necessary for less reactive chlorides.

-

Follow the workup and purification steps as described in Protocol 1.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various coupling partners. Please note that yields are highly substrate-dependent and the conditions provided are a starting point for optimization.

| Coupling Partner (Electrophile) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Bromotoluene | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 85-95 |

| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ (3) | 1,4-Dioxane | 90 | 8 | 80-90 |

| 2-Chloropyridine | XPhos Pd G3 (2) | - | K₃PO₄ (2) | t-BuOH/H₂O | 100 | 18 | 70-85 |

| 4-Bromoanisole | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Toluene | 110 | 16 | 90-98 |

| 3-Bromopyridine | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2.5) | 1,4-Dioxane/H₂O | 100 | 24 | 75-88 |

Signaling Pathways and Experimental Workflows

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram illustrates a typical workflow for performing and analyzing a Suzuki-Miyaura cross-coupling reaction in a research setting.

Caption: A standard experimental workflow for Suzuki-Miyaura cross-coupling.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of molecules containing the 4-fluorobenzyl moiety through Suzuki-Miyaura cross-coupling reactions. The provided protocols and data serve as a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The robustness and functional group tolerance of this methodology make it a powerful tool for the construction of complex molecular architectures.

References

2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Versatile Building Block for the Synthesis of Fluorinated Biarylmethanes

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 4-fluorobenzylboronic acid pinacol ester, is a key organoboron intermediate widely utilized in organic synthesis. Its primary application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct fluorinated biarylmethane scaffolds. These structural motifs are of significant interest in medicinal chemistry and materials science due to the favorable physicochemical properties imparted by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics. This document provides detailed application notes, experimental protocols, and relevant data for the use of this versatile building block.

Key Applications

The principal application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a carbon-carbon bond between the benzylic carbon of the boronic ester and an sp²-hybridized carbon of an aryl, heteroaryl, or vinyl halide or triflate. The resulting diarylmethane products are precursors to a wide range of biologically active molecules and functional materials.

A notable application is in the synthesis of fluorinated analogues of known drugs or lead compounds in drug discovery programs. The introduction of a 4-fluorobenzyl moiety can significantly impact the pharmacological profile of a molecule.

Synthesis of this compound

There are several established methods for the synthesis of the title compound. Two common protocols are detailed below.

Protocol 1: From 4-Fluorobenzyl Halide

This method involves the reaction of a 4-fluorobenzyl halide (e.g., bromide or chloride) with a diboron reagent in the presence of a catalyst.

Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds.[1] This methodology is particularly significant in pharmaceutical and materials science for the synthesis of biaryls and related structures. This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura coupling of 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a variety of aryl halides. The use of the pinacol ester of 4-fluorobenzylboronic acid offers advantages in terms of stability and ease of handling compared to the corresponding boronic acid.

The reaction employs a palladium catalyst, typically in conjunction with a phosphine ligand, and a base to facilitate the cross-coupling of the benzylboronic acid pinacol ester with an aryl halide. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and functional group tolerance.

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Data Presentation: Substrate Scope

The following table summarizes the expected yields for the Suzuki-Miyaura coupling of a benzylboronic acid pinacol ester with a variety of aryl halides, demonstrating the versatility of the palladium-catalyzed system. The data is based on typical results for this type of transformation and serves as a guide for reaction planning.[1]

Table 1: Suzuki-Miyaura Coupling of Benzylboronic Acid Pinacol Ester with Various Aryl Halides

| Entry | Aryl Halide | Product | Yield (%) |

| 1 | 4-Bromotoluene | 4-Benzyl-1-methylbenzene | 95 |

| 2 | 4-Bromoanisole | 1-Benzyl-4-methoxybenzene | 92 |

| 3 | 4-Bromobenzonitrile | 4-Benzylbenzonitrile | 88 |

| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 1-Benzyl-4-(trifluoromethyl)benzene | 85 |

| 5 | 1-Bromo-2-methylbenzene | 1-Benzyl-2-methylbenzene | 90 |

| 6 | 2-Bromopyridine | 2-Benzylpyridine | 78 |

| 7 | 3-Bromopyridine | 3-Benzylpyridine | 81 |

| 8 | 4-Chlorotoluene | 4-Benzyl-1-methylbenzene | 75 |

Reaction Conditions: Benzylboronic acid pinacol ester (1.0 equiv), Aryl halide (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (3 equiv), Toluene/H₂O (5:1), 80 °C, 18 h.[1]

Experimental Protocols

General Procedure for the Suzuki-Miyaura Coupling of this compound with Aryl Halides

This protocol is adapted from established methods for the Suzuki-Miyaura coupling of benzylboronic acid pinacol esters.[1]

Materials:

-

This compound (1.0 equiv)

-

Aryl halide (Aryl bromide or chloride, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)

-

Potassium phosphate (K₃PO₄, 3.0 equiv)

-

Toluene (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound, the aryl halide, palladium(II) acetate, SPhos, and potassium phosphate.

-

Seal the vessel and evacuate and backfill with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add anhydrous, degassed toluene and degassed water via syringe.

-

Heat the reaction mixture to 80 °C and stir for 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired diarylmethane derivative.

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis and purification of diarylmethanes via the Suzuki-Miyaura coupling.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for C-C Bond Formation using 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction is particularly valuable for the construction of C(sp²)–C(sp³) linkages, which are integral to the synthesis of diarylmethanes. Diaryl- and heteroarylmethane motifs are prevalent structural features in a wide array of pharmaceuticals and natural products. 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a key building block for introducing a fluorobenzyl group, a common substituent in medicinal chemistry that can enhance metabolic stability and binding affinity. These application notes provide an overview of the reaction conditions and a detailed protocol for the Suzuki-Miyaura cross-coupling of this compound with various aryl and heteroaryl halides.

The general transformation involves the reaction of the benzylboronic acid pinacol (Bpin) ester with an aryl halide in the presence of a palladium catalyst, a phosphine ligand, a base, and a suitable solvent system. The choice of these components is crucial for achieving high yields and minimizing side reactions such as homocoupling and protodeboronation.

Reaction Conditions and Data Presentation

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the specific combination of catalyst, ligand, base, and solvent. The following tables summarize various reaction conditions for the coupling of benzylboronic esters with aryl halides, providing a comparative overview.

| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3.0) | Toluene/H₂O (10:1) | 100 | 18 | ~95% |

| 4-Chlorotoluene | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3.0) | n-Butanol | 100 | 24 | ~90% |

| 1-Bromo-4-(trifluoromethyl)benzene | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ (3.0) | THF/H₂O (10:1) | 77 | 23 | High |

| 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | DMF | 140 | 0.33 | High |

| 3-Bromoanisole | Pd(OAc)₂ (2) | JohnPhos (4) | K₂CO₃ (2.0) | DMF | 110 | 12 | ~60-70% |

Note: Yields are approximate and can vary based on specific substrate and reaction scale. The data is compiled from general protocols for benzylboronic esters and may serve as a starting point for optimization with this compound.

Key Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound with Aryl Halides

This protocol is a representative example for the cross-coupling reaction. Optimization of reaction parameters may be necessary for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Aryl halide (1.2 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)

-

Phosphine ligand (e.g., SPhos, 2-4 mol%)

-

Base (e.g., K₃PO₄, 3.0 equiv)

-

Degassed solvent (e.g., Toluene)

-

Degassed water

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Brine solution

Procedure:

-

To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.2 equiv), this compound (1.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), phosphine ligand (e.g., SPhos, 2-4 mol%), and base (e.g., K₃PO₄, 3.0 equiv).[2]

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add the degassed solvent (e.g., toluene) and degassed water (3.0 equiv) via syringe.[2]

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours).[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired diarylmethane derivative.

Visualizations

Experimental Workflow

References

Application Notes and Protocols: 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the Synthesis of Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a benzylboronic acid pinacol ester, is a versatile and valuable reagent in modern medicinal chemistry. Its stability, ease of handling, and reactivity in palladium-catalyzed cross-coupling reactions make it a crucial building block for the synthesis of complex bioactive molecules. The diaryl- and heteroarylmethane moieties, readily accessible through reactions involving this reagent, are prevalent structural motifs in a wide array of pharmaceuticals, including enzyme inhibitors and other therapeutic agents.[1]

The 4-fluoro substitution on the benzyl ring is of particular interest in drug design. The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins through favorable electrostatic interactions, and modulate the physicochemical properties of the final compound, such as lipophilicity and pKa. This document provides detailed application notes, experimental protocols, and relevant biological context for the use of this compound in the synthesis of bioactive molecules, with a focus on Poly(ADP-ribose) polymerase (PARP) inhibitors and kinase inhibitors.

Key Applications in Bioactive Molecule Synthesis

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form C(sp³)–C(sp²) bonds. This reaction is instrumental in constructing the core scaffolds of numerous drug candidates.

Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand breaks (SSBs).[2][3][4] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient. Inhibition of PARP in these cancer cells leads to the accumulation of unrepaired SSBs, which collapse replication forks during cell division, resulting in DSBs that cannot be effectively repaired. This accumulation of DNA damage triggers cell death through a concept known as synthetic lethality.[5] PARP inhibitors have thus emerged as a targeted therapy for cancers with BRCA mutations. The 4-fluorobenzyl moiety has been identified as an optimal group for potent inhibition of both PARP-1 and PARP-2.

Synthesis of Kinase Inhibitors

Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, including those involved in cell growth, proliferation, and differentiation.[6][7] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[6][8] Kinase inhibitors often feature heterocyclic scaffolds that mimic the ATP binding site. The 4-fluorobenzyl group can be incorporated into these scaffolds to enhance binding affinity and improve pharmacokinetic properties.

Signaling Pathway Diagrams

To visualize the biological context of the synthesized bioactive molecules, the following diagrams illustrate the PARP-mediated DNA repair pathway and a representative kinase signaling cascade.

References

- 1. benchchem.com [benchchem.com]

- 2. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Synthesis of Benzylboronic Esters via Miyaura Borylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Miyaura borylation reaction is a powerful palladium-catalyzed cross-coupling method for the synthesis of boronic esters. This reaction has become a cornerstone in modern organic synthesis due to its mild reaction conditions, broad substrate scope, and high functional group tolerance. Benzylboronic esters, the products of Miyaura borylation of benzylic halides, are versatile intermediates in organic chemistry. They are particularly valuable in drug discovery and development as they serve as key building blocks for the synthesis of complex molecules, including diarylmethanes and other structures of pharmaceutical interest through subsequent cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] This document provides a detailed experimental procedure for the synthesis of benzylboronic esters using the Miyaura borylation reaction, a summary of representative results, and a visual workflow of the experimental process.

Reaction Principle

The Miyaura borylation of benzyl halides involves the reaction of a benzyl halide (chloride or bromide) with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to involve the oxidative addition of the benzyl halide to a Pd(0) species, followed by transmetalation with the diboron reagent and subsequent reductive elimination to afford the benzylboronic ester and regenerate the active Pd(0) catalyst.

Experimental Protocol

This protocol is adapted from the work of Ishiyama, Oohashi, Ahiko, and Miyaura (2002).[2]

Materials:

-

Benzyl halide (e.g., benzyl chloride or benzyl bromide)

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or a pre-catalyst that generates Pd(0) in situ.

-

Phosphine ligand: Tri(p-methoxyphenyl)phosphine (P(p-MeOC₆H₄)₃)

-

Base: Potassium acetate (KOAc)

-

Solvent: Anhydrous toluene

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Solvents for workup and purification (e.g., ethyl acetate, hexane)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (6 mol%), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (1.5 equiv).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Addition of Reagents: Under the inert atmosphere, add anhydrous toluene as the solvent, followed by the benzyl halide (1.0 equiv).

-

Reaction: Stir the reaction mixture at the appropriate temperature (typically 50-80 °C) for the required time (usually 16-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure benzylboronic ester.

Safety Precautions:

-

Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.[3]

-

Bis(pinacolato)diboron is a combustible solid and should be stored away from heat and open flames.[3][4][5][6][7]

-

Anhydrous solvents are flammable and should be handled with care.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Data Summary

The following table summarizes the results for the Miyaura borylation of various substituted benzyl halides, demonstrating the scope and efficiency of this method. The data is based on the findings of Ishiyama et al. (2002).[2]

| Entry | Benzyl Halide | Product | Yield (%) |

| 1 | Benzyl chloride | Benzylboronic acid pinacol ester | 85 |

| 2 | 4-Methoxybenzyl chloride | 4-Methoxybenzylboronic acid pinacol ester | 88 |

| 3 | 4-Chlorobenzyl chloride | 4-Chlorobenzylboronic acid pinacol ester | 91 |

| 4 | 4-Trifluoromethylbenzyl chloride | 4-Trifluoromethylbenzylboronic acid pinacol ester | 89 |

| 5 | 4-Nitrobenzyl chloride | 4-Nitrobenzylboronic acid pinacol ester | 95 |

| 6 | 4-Methylbenzyl chloride | 4-Methylbenzylboronic acid pinacol ester | 82 |

| 7 | 2-Chlorobenzyl chloride | 2-Chlorobenzylboronic acid pinacol ester | 87 |

| 8 | Benzyl bromide | Benzylboronic acid pinacol ester | 89 |

| 9 | 4-Methoxybenzyl bromide | 4-Methoxybenzylboronic acid pinacol ester | 92 |

| 10 | 4-Bromobenzyl bromide | 4-Bromobenzylboronic acid pinacol ester | 90 |

Experimental Workflow

The following diagram illustrates the general workflow for the Miyaura borylation of benzyl halides.

Caption: Experimental workflow for Miyaura borylation.

Catalytic Cycle

The catalytic cycle for the Miyaura borylation of benzyl halides is depicted below.

Caption: Catalytic cycle of Miyaura borylation.

References

- 1. Reactions of Benzylboronate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. aksci.com [aksci.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. tcichemicals.com [tcichemicals.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. dcfinechemicals.com [dcfinechemicals.com]

Application Notes and Protocols: 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Materials Science

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 4-fluorobenzylboronic acid pinacol ester, is a key organoboron compound utilized as a versatile building block in organic synthesis. Within materials science, its primary application lies in the construction of complex organic molecules and conjugated polymers through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The presence of the fluorobenzyl group can impart desirable properties to the final materials, such as modified electronic characteristics and enhanced stability, making it a valuable monomer for the synthesis of materials used in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1][2][3]

These application notes provide an overview of the use of this compound in the synthesis of advanced materials, along with detailed experimental protocols for its synthesis and subsequent use in polymerization reactions.

Key Applications in Materials Science

The primary role of this compound in materials science is as a monomer in Suzuki-Miyaura cross-coupling polymerization. This reaction allows for the formation of carbon-carbon bonds between the benzyl moiety of the boronic ester and a suitable dihaloaromatic comonomer. This methodology is instrumental in creating conjugated polymers with tailored properties.

Synthesis of Conjugated Polymers for Organic Electronics:

Data Presentation

As specific quantitative data for materials synthesized directly with this compound is not prevalent in the immediate literature, the following tables provide representative data for the synthesis of the compound itself and a general protocol for Suzuki-Miyaura polymerization, which can be adapted for its use.

Table 1: Synthesis of this compound

| Parameter | Method 1 | Method 2 |

| Starting Materials | 4-Fluorophenylboronic acid, Trimethylsilyldiazomethane, Pinacol, Tetrabutylammonium fluoride | p-Fluorobenzyl chloride, Pinacol boronic ester, Magnesium, Fe(acac)₃ |

| Solvent | 1,4-Dioxane, Hexane, Tetrahydrofuran | Tetrahydrofuran |

| Reaction Temperature | 50 °C | 0 °C to room temperature |

| Reaction Time | 2 hours | 3 hours |

| Yield | 77% | Not explicitly stated |

| Purification | Column chromatography | Extraction with ethyl acetate |

| Product Form | Colorless liquid | Not specified |

| Reference | [1] | [1] |

Table 2: General Reaction Conditions for Suzuki-Miyaura Polymerization

| Parameter | Condition |

| Monomers | This compound, Dihaloarene (e.g., 2,7-dibromo-9,9-dioctylfluorene) |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] |

| Base | Aqueous solution of potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) |

| Solvent System | Toluene or other suitable organic solvent and water (biphasic) |

| Phase Transfer Catalyst | Aliquat 336 (optional, can improve reaction rate) |

| Reaction Temperature | 80-100 °C |

| Reaction Time | 24-72 hours |

| Purification | Precipitation in methanol, followed by Soxhlet extraction |

| Reference | [4][5] |

Experimental Protocols

Protocol 1: Synthesis of this compound (Method 1)[1]

Materials:

-

4-Fluorophenylboronic acid

-

Trimethylsilyldiazomethane (2M solution in hexane)

-

1,4-Dioxane

-

Pinacol

-

Tetrabutylammonium fluoride (1M solution in tetrahydrofuran)

-

Water

-

Magnetic stir bar

-

10 mL reaction vial

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Add 56 mg (0.4 mmol) of 4-fluorophenylboronic acid to a 10 mL reaction vial containing a magnetic stir bar.

-

Add 0.4 mL (0.8 mmol) of trimethylsilyldiazomethane (2M solution in hexane) and 1 mL of 1,4-dioxane to the vial.

-

Heat the reaction mixture to 50 °C and stir for 1 hour.

-

Add 94 mg (0.8 mmol) of pinacol, 0.4 mL of tetrabutylammonium fluoride (1M solution in tetrahydrofuran), and 200 µL of water to the reaction mixture.

-

Continue heating and stirring at 50 °C for an additional hour.

-

After the reaction is complete, remove the organic solvent using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain this compound as a colorless liquid.

Expected Yield: 77%

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling Polymerization

This protocol is a general guideline for the synthesis of a conjugated copolymer using this compound and a dihaloarene comonomer, such as 2,7-dibromo-9,9-dioctylfluorene. The exact stoichiometry and reaction conditions may need to be optimized for specific target polymers.

Materials:

-

This compound

-

2,7-Dibromo-9,9-dioctylfluorene (or other dihaloarene)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Aliquat 336 (optional)

-

Toluene

-

Deionized water

-

Methanol

-

Argon or Nitrogen gas

-

Schlenk flask or similar reaction vessel

-

Condenser

-

Magnetic stirrer with hotplate

-

Soxhlet extraction apparatus

Procedure:

-

In a Schlenk flask, combine equimolar amounts of this compound and 2,7-dibromo-9,9-dioctylfluorene.

-

Add the palladium catalyst, Pd(PPh₃)₄ (typically 1-2 mol% relative to the monomers).

-

Add toluene to dissolve the monomers and catalyst.

-